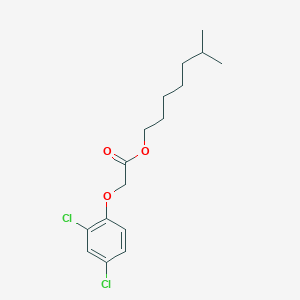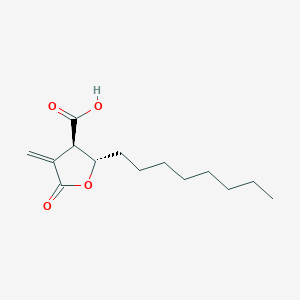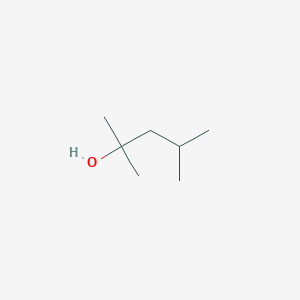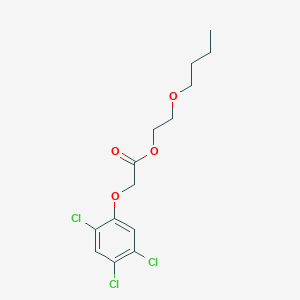
3-Methylhexane
描述
3-Methylhexane is a branched hydrocarbon with the molecular formula C7H16. It is one of the isomers of heptane and exists as a colorless, odorless liquid. The compound is chiral, meaning it has two enantiomers: ®-3-methylhexane and (S)-3-methylhexane . This property makes it unique among its isomers, as not all heptane isomers exhibit chirality.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylhexane can be synthesized through various organic reactions. One common method involves the alkylation of 1-hexene with methyl iodide in the presence of a strong base like sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-methylhexene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in 3-methylhexene to a single bond, yielding this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can participate in reduction reactions under specific conditions, such as catalytic hydrogenation.
Substitution: this compound can undergo substitution reactions, particularly halogenation. For example, when treated with chlorine or bromine under ultraviolet light, it forms various haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products Formed:
Oxidation: 3-Methylhexanol, 3-Methylhexanone, 3-Methylhexanoic acid
Reduction: No significant change as it is already saturated
Substitution: 3-Chloro-3-methylhexane, 3-Bromo-3-methylhexane
科学研究应用
3-Methylhexane is used as a model alkane in various scientific studies. Its applications include:
Biology: While not directly used in biological studies, its derivatives and reaction products are often studied for their biological activities.
Medicine: this compound itself is not commonly used in medicine, but its derivatives may have potential pharmaceutical applications.
作用机制
As a simple hydrocarbon, 3-methylhexane does not have a specific mechanism of action in biological systems. its chemical reactivity can be explained by the principles of organic chemistry. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of more oxidized products. In substitution reactions, the presence of UV light or a catalyst facilitates the replacement of hydrogen atoms with halogen atoms .
相似化合物的比较
- 2-Methylpentane
- 3-Methylpentane
- 3-Ethylpentane
- 2-Methylhexane
- 2-Methylheptane
- 3-Methylheptane
Comparison: 3-Methylhexane is unique among its isomers due to its chirality. While other isomers like 2-methylpentane and 3-methylpentane are also branched hydrocarbons, they do not exhibit chirality. Additionally, this compound has distinct physical properties, such as a boiling point of 91.6 to 92.2 °C and a melting point of -119.40 °C . These properties can influence its reactivity and applications in various fields.
属性
IUPAC Name |
3-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXXKKOSFGPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044334 | |
| Record name | 3-Methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Aldrich MSDS] | |
| Record name | Hexane, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
61.5 [mmHg] | |
| Record name | 3-Methylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
589-34-4, 70024-92-9 | |
| Record name | 3-Methylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexane, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alkanes, C7-8-iso- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3ZK6L6VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylhexane?
A1: this compound has the molecular formula C₇H₁₆ and a molecular weight of 100.20 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, infrared spectra have been used to analyze the conformational isomers of this compound. This research suggests the presence of at least three, and possibly four, distinct conformations. []
Q3: How does the molecular structure of this compound influence its susceptibility to biodegradation compared to other heptane isomers?
A3: Research indicates that the position of the methyl group significantly impacts biodegradation. This compound, with its methyl group in the 3-position, demonstrates greater resistance to biodegradation compared to 2-methylhexane. This highlights the influence of molecular branching on microbial attack. [, ]
Q4: How does this compound behave in aromatization reactions over platinum catalysts?
A4: Studies using 13C-labeled this compound reveal a multi-step mechanism for aromatization over platinum catalysts. While the primary pathway involves 1–6 ring closure, an additional mechanism involving 1–5 dehydrocyclization followed by ring opening and subsequent 1–6 ring closure also contributes to the formation of aromatic products. []
Q5: What is the significance of the difference in activation energies observed for this compound conversion in hydrogen versus nitrogen atmospheres?
A5: The significant difference in activation energies (107 kJ/mol in N₂ vs. 202.03 kJ/mol in H₂) suggests distinct reaction mechanisms operating under these different atmospheres. This underscores the influence of the reaction environment on the catalytic conversion of this compound. []
Q6: What is the role of palladium in the isomerization of heptane isomers, including this compound?
A6: Palladium-zeolite catalysts have been shown to effectively catalyze the isomerization of various heptane isomers, including this compound. Kinetic studies have revealed a complex reaction network with multiple isomerization pathways and provided insights into the rate constants and activation energies associated with these transformations. []
Q7: Have any computational studies been conducted on this compound?
A7: Yes, non-equilibrium molecular dynamics (NEMD) simulations have been employed to investigate the Soret coefficient of binary mixtures containing this compound and other heptane isomers. These simulations help elucidate the influence of molecular branching on thermal diffusion behavior. []
Q8: How do different molecular models influence the simulated viscosity of this compound?
A8: Non-equilibrium molecular dynamics simulations have explored the impact of intermolecular and intramolecular potential models on the simulated viscosity of this compound. Results indicate that accurately representing molecular structure and intermolecular interactions, particularly those involving the branched methyl group, is crucial for accurate viscosity predictions. []
Q9: What is the environmental impact of this compound?
A9: this compound is a volatile organic compound (VOC) found in petroleum products. Its release into the atmosphere contributes to air pollution and can impact human health. []
Q10: Has this compound been detected in indoor environments?
A10: Yes, studies in Alberta, Canada, have detected this compound in residential indoor air samples. While typical concentrations are low, some homes showed levels exceeding health-based guidelines, highlighting potential indoor exposure concerns. []
Q11: Can this compound be biodegraded under methanogenic conditions?
A11: Research has demonstrated the biodegradation of this compound under methanogenic conditions by enrichment cultures derived from oil sands tailings ponds. This suggests the potential for bioremediation of environments contaminated with this compound. []
Q12: How is this compound typically quantified?
A12: Gas chromatography, often coupled with mass spectrometry (GC/MS), is widely employed for the identification and quantification of this compound in complex mixtures. This technique provides high sensitivity and selectivity for analyzing volatile organic compounds. [, ]
Q13: Are there any specific challenges associated with the quantitative analysis of this compound?
A13: Traditional liquid hydrocarbon collection methods can lead to significant yield loss for volatile compounds like this compound, affecting the accuracy of quantitative analysis. Alternative techniques, such as liquid nitrogen direct freezing collection (LNDF), have been proposed to mitigate these losses. []
Q14: Are there any other notable applications or research areas involving this compound?
A14: * Breath Analysis: this compound has been investigated as a potential biomarker for malnutrition in pulmonary arterial hypertension patients using breath analysis techniques. []* Organic Synthesis: this compound can serve as a starting material or solvent in various organic synthesis reactions.* Thermodynamic Studies: The equilibrium constants and thermodynamic properties of isomerization reactions involving this compound have been investigated to understand the relative stabilities of different isomers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)








